![molecular formula C22H18N4O2 B4723565 N-benzyl-N-methyl-2-(3-nitrophenyl)-4-quinazolinamine](/img/structure/B4723565.png)
N-benzyl-N-methyl-2-(3-nitrophenyl)-4-quinazolinamine
Übersicht
Beschreibung
BMN-673 is a potent and selective PARP inhibitor that has been shown to have significant anti-tumor activity in preclinical studies. PARP inhibitors have emerged as a promising class of drugs for the treatment of cancer due to their ability to selectively target cancer cells with defects in DNA repair pathways. BMN-673 is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Wirkmechanismus
BMN-673 is a potent and selective PARP inhibitor that works by inhibiting the activity of PARP enzymes, which play a critical role in the repair of DNA damage. By inhibiting PARP activity, BMN-673 prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and physiological effects:
BMN-673 has been shown to have significant anti-tumor activity in preclinical models of cancer. In addition, BMN-673 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. BMN-673 has also been shown to have minimal toxicity in preclinical studies, suggesting that it may be well-tolerated in patients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BMN-673 is its potent and selective PARP inhibition activity, which makes it an attractive candidate for the treatment of cancer. However, one of the limitations of BMN-673 is its high cost, which may limit its accessibility for researchers and patients.
Zukünftige Richtungen
There are several future directions for the development and application of BMN-673. One potential direction is to evaluate the efficacy of BMN-673 in combination with other targeted therapies for the treatment of cancer. Another potential direction is to explore the use of BMN-673 in combination with immunotherapy for the treatment of cancer. In addition, future studies could focus on identifying biomarkers that predict response to BMN-673 and other PARP inhibitors in patients with cancer.
In conclusion, BMN-673 is a novel PARP inhibitor that has demonstrated significant anti-tumor activity in preclinical studies. BMN-673 is currently being evaluated in clinical trials for the treatment of various types of cancer, and future studies will continue to explore its potential for the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
BMN-673 has been extensively studied in preclinical models of cancer and has demonstrated significant anti-tumor activity. In addition, BMN-673 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. BMN-673 is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-2-(3-nitrophenyl)quinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-25(15-16-8-3-2-4-9-16)22-19-12-5-6-13-20(19)23-21(24-22)17-10-7-11-18(14-17)26(27)28/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQYHINDVWFGJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.